Superstolide ZJ-101
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H43NO4 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
N-[(2R,3S,4R)-3-hydroxy-4-[(1R,2E,4E,6R,7R,10E,12Z,14E,16S)-3,6,13,16-tetramethyl-9-oxo-8-oxabicyclo[14.4.0]icosa-2,4,10,12,14,19-hexaen-7-yl]pentan-2-yl]acetamide |
InChI |
InChI=1S/C30H43NO4/c1-20-11-10-13-27(33)35-29(23(4)28(34)24(5)31-25(6)32)22(3)15-14-21(2)19-26-12-8-9-17-30(26,7)18-16-20/h8,10-16,18-19,22-24,26,28-29,34H,9,17H2,1-7H3,(H,31,32)/b13-10+,15-14+,18-16+,20-11-,21-19+/t22-,23-,24-,26-,28+,29-,30+/m1/s1 |
InChI Key |
AIIZZRMMCAVMCU-GXNNERPOSA-N |
Isomeric SMILES |
C[C@@H]1/C=C/C(=C/[C@H]2C=CCC[C@]2(/C=C/C(=C\C=C\C(=O)O[C@H]1[C@H](C)[C@@H]([C@@H](C)NC(=O)C)O)/C)C)/C |
Canonical SMILES |
CC1C=CC(=CC2C=CCCC2(C=CC(=CC=CC(=O)OC1C(C)C(C(C)NC(=O)C)O)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development for Superstolide Zj 101
Total Synthesis of Superstolide ZJ-101
Retrosynthetic Analysis and Key Fragment Construction
The synthetic plan for ZJ-101 is based on a convergent retrosynthetic analysis. This strategy involves dissecting the target molecule into several key fragments that can be synthesized independently and then coupled together in the later stages of the synthesis. This approach is advantageous as it allows for flexibility and is amenable to creating analogs by modifying the individual fragments. nih.govnih.gov The retrosynthetic analysis for ZJ-101 is analogous to that of its derivatives, such as the lactam analog ZJ-109 and a biotinylated probe. nih.govnih.gov
The synthesis starts from advanced intermediates, which are themselves products of multi-step sequences. For example, the synthesis of a biotinylated ZJ-101 analog used an advanced intermediate from the original ZJ-101 synthesis as its departure point. nih.gov This highlights the modularity of the synthetic design. Key reactions in constructing the fragments include asymmetric alkylations and olefination reactions to build up the carbon skeleton with the correct stereochemistry. researchgate.net
Convergent and Flexible Synthetic Approaches
A hallmark of the ZJ-101 synthesis is its convergent and flexible nature. nih.govnih.govresearchgate.net This is exemplified by the coupling of major fragments using robust and high-yielding chemical reactions. The synthesis of ZJ-101 and its analogs relies on powerful cross-coupling reactions to assemble the molecular framework.
Key coupling reactions include:
Suzuki Coupling: This palladium-catalyzed reaction is used to form critical carbon-carbon bonds, for instance, by coupling a vinyl boronate fragment with a vinyl bromide to construct the conjugated system. nih.gov
Negishi Coupling: This reaction, also palladium- or nickel-catalyzed, is employed to couple organozinc compounds with organic halides. In the ZJ-101 synthesis, it has been used to install the trisubstituted olefin with complete stereoselectivity. nih.gov
Stille Coupling: An intramolecular Stille coupling has been utilized as a key macrocyclization step to form the 16-membered macrolactone ring, a central feature of the molecule. nih.gov
Stereocontrolled Synthesis Strategies
The biological activity of complex molecules like ZJ-101 is critically dependent on their three-dimensional structure. Therefore, controlling the stereochemistry at multiple chiral centers and in the geometry of double bonds is paramount. The synthesis of ZJ-101 incorporates several highly stereocontrolled reactions. researchgate.net
For the broader class of superstolides, a highly diastereoselective transannular Diels-Alder cyclization is a key step in establishing the complex polycyclic core of the natural product. researchgate.netresearchgate.netacs.org While ZJ-101 is a simplified analog, the principles of stereocontrol are rigorously applied. For instance, Brown's asymmetric crotylboration using crotyldiisopinocampheylborane is employed to create homoallylic alcohols with high diastereoselectivity. nih.gov
Other key stereocontrolled reactions include:
Regio- and Stereoselective Hydrostannylation: This reaction is used to install a vinyl stannane (B1208499) group with precise control over its position and the geometry of the resulting double bond, which is a precursor for the Stille coupling. nih.gov
Stereoselective Couplings: The Suzuki and Negishi couplings are performed under conditions that ensure the retention of the stereochemistry of the reacting partners, leading to the desired olefin geometries in the final product. nih.gov
Mitsunobu Reaction: This reaction is used to invert the stereochemistry at specific chiral centers when required. nih.gov
Synthesis of this compound Analogs
The flexible synthetic route developed for ZJ-101 has been instrumental in the preparation of various analogs. These analogs are designed to systematically probe the contribution of different structural motifs to the molecule's biological activity.
Systematic Structural Modifications
A series of analogs have been synthesized by making targeted modifications to the ZJ-101 structure. These studies have provided crucial insights into the molecule's structure-activity relationship (SAR). nih.govresearchgate.netresearchgate.netnih.gov
| Analog | Structural Modification | Impact on Anticancer Activity | Reference |
| ZJ-102 | Cyclohexenyl ring replaced with a phenyl group. | Significantly less active. researchgate.net | researchgate.net |
| ZJ-105 | C2-C3 double bond replaced with a single bond. | Complete loss of activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| ZJ-106 | C4-C5 double bond geometry changed from Z to E. | Significantly less active. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| ZJ-109 | Lactone moiety replaced with a lactam. | 8–12 times less active. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| Biotinylated ZJ-101 | Biotin (B1667282) probe attached to the acetamide (B32628) moiety. | Loss of anti-proliferative effect. nih.gov | nih.gov |
| Amide Analogs | Acetamide group replaced with sulfonamide, carbamate (B1207046), or urea (B33335) groups. | Significant loss of activity (sulfonamide, carbamate); reduced activity (urea). nih.govnih.gov | nih.govnih.gov |
These findings underscore the critical importance of several structural features for the anticancer activity of ZJ-101:
The cyclohexenyl ring and its specific stereochemistry are vital. researchgate.net
The conjugated trienyl lactone moiety is a key pharmacophore, with both the presence of the double bonds and their specific geometry being crucial for activity. nih.govresearchgate.netresearchgate.net
The lactone functional group is important for potency. nih.govresearchgate.net
The acetamide moiety is another key pharmacophore, and modifications to this group are generally not well tolerated. nih.govnih.govnih.gov
Chiral Pool and Asymmetric Synthesis Applications
The construction of a stereochemically complex molecule like ZJ-101 relies heavily on the principles of asymmetric synthesis. nih.govnih.gov This field of chemistry focuses on methods that create chiral molecules in an enantiomerically pure form.
Two primary strategies are employed in this context:
Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgnumberanalytics.com These molecules provide a pre-existing chiral framework, which can be elaborated through subsequent chemical reactions to build the target molecule. This is an efficient way to introduce chirality into a synthetic sequence. wikipedia.org
Asymmetric Catalysis and Reagents: This strategy uses chiral catalysts or reagents to influence the stereochemical outcome of a reaction, converting an achiral starting material into a chiral product with high enantiomeric excess. As mentioned previously, the use of chiral boron reagents, like (−)-B-methoxydiisopinocampheylborane for asymmetric crotylboration, is a prime example of this approach in the synthesis of ZJ-101's precursors. nih.gov
The synthesis of ZJ-101 and its analogs skillfully combines these approaches to ensure the precise three-dimensional architecture required for biological activity. The stereocenters within the cyclohexenyl ring and the side chain are meticulously installed using these powerful stereocontrolled methods. nih.gov
Novel Linkage and Functional Group Incorporations
The exploration of novel linkages and the incorporation of different functional groups into the this compound scaffold are critical strategies in the development of analogs with potentially enhanced properties. These modifications aim to probe the structure-activity relationships (SAR) of ZJ-101, identify key pharmacophoric elements, and develop chemical probes to elucidate its mechanism of action. Research in this area has led to a deeper understanding of which molecular components are essential for its biological activity.
Functional Group Modifications and Structure-Activity Relationship (SAR)
Systematic modifications of the functional groups within ZJ-101 have provided significant insights into its SAR. Key regions of the molecule, including the conjugated trienyl lactone, the cyclohexene (B86901) ring, and the acetamide moiety, have been the focus of these investigations.
One of the earliest and most significant findings was related to the cyclohexene ring . An analog, ZJ-102 , was synthesized where the cyclohexene ring was replaced by a phenyl group. This modification to an aromatic core resulted in a substantial decrease in anticancer activity, highlighting the importance of the non-aromatic, stereochemically defined cyclohexenyl moiety for the compound's biological function. nih.govresearchgate.net
The conjugated trienyl lactone moiety has been identified as a critical pharmacophore. researchgate.netresearchgate.net This was demonstrated through the synthesis of two analogs, ZJ-105 and ZJ-106 . In ZJ-105, the C2-C3 double bond was saturated to a single bond, which led to a complete loss of antiproliferative activity. researchgate.netresearchgate.net In ZJ-106, the stereochemistry of the C4-C5 double bond was switched from its natural Z configuration to an E configuration. This change also resulted in a significant reduction in anticancer activity. researchgate.netresearchgate.net These findings collectively underscore that the specific arrangement and electronic properties of the conjugated trienyl system are essential for the molecule's interaction with its cellular target(s). researchgate.netresearchgate.net
Further investigation into the lactone functional group itself involved replacing the ester linkage with an amide linkage, thereby converting the lactone to a lactam in the analog ZJ-109 . Biological evaluation of ZJ-109 revealed that it was approximately 8 to 12 times less active than ZJ-101, suggesting that the oxygen atom of the lactone is important for its potent anticancer effects. nih.gov
More recent studies have focused on the acetamide group , revealing it to be another key pharmacophore. nih.govnih.gov In a 2024 study, four new analogs were synthesized to probe the SAR of the acetamide moiety. The amide was replaced with other functional groups, including a sulfonamide, a carbamate, and a urea group. All of these modifications resulted in a decrease in anticancer activity, confirming the importance of the amide group for the molecule's biological function. nih.gov This finding was further supported by an earlier study on a biotinylated version of ZJ-101. nih.gov
Incorporation of Linkages for Bioconjugation
The development of chemical probes is a valuable strategy for target identification and mechanistic studies. This often involves attaching a reporter molecule, such as biotin, to the parent compound via a linker.
A biotinylated ZJ-101 analog was synthesized to facilitate such studies. nih.gov In this conjugate, a biotin molecule was attached to the amide position of ZJ-101 through a polyethylene (B3416737) glycol (PEG) linker. The rationale for choosing the amide position was to place the bulky biotin-linker moiety away from the trienyl conjugated lactone region, which was already known to be a critical pharmacophore. nih.gov
However, biological testing of this biotinylated conjugate showed a complete loss of its antiproliferative effects. nih.gov This unexpected result led to the crucial discovery that the acetamide group itself is a key pharmacophoric element, and its modification disrupts the interaction of the molecule with its cellular target. nih.gov While the immediate goal of creating a functional chemical probe was not met, this experiment provided invaluable SAR information that will guide the design of future probes, indicating that both the trienyl lactone region and the acetamide moiety should be avoided for linker attachment. nih.gov The use of ZJ-101 as a potential payload for antibody-drug conjugates has been mentioned in patent literature, suggesting the conceptual relevance of incorporating cleavable linkers, although specific examples of such ZJ-101 conjugates are not detailed in peer-reviewed literature. google.com
The table below summarizes the key analogs of this compound with novel linkages and functional group incorporations and the impact of these modifications on biological activity.
| Compound Name | Modification from ZJ-101 | Impact on Anticancer Activity | Reference(s) |
| ZJ-102 | Cyclohexene ring replaced with a phenyl group. | Significantly less active. | nih.govresearchgate.net |
| ZJ-105 | C2-C3 double bond replaced with a single bond. | Complete loss of activity. | researchgate.netresearchgate.net |
| ZJ-106 | Geometry of the C4-C5 double bond switched from Z to E. | Significantly less active. | researchgate.netresearchgate.net |
| ZJ-109 | Lactone moiety replaced with a lactam. | 8-12 times less active. | nih.gov |
| Biotinylated ZJ-101 | Biotin attached via a PEG linker at the amide position. | Loss of activity. | nih.gov |
| Sulfonamide Analog | Acetamide group replaced with a sulfonamide group. | Decreased activity. | nih.gov |
| Carbamate Analog | Acetamide group replaced with a carbamate group. | Decreased activity. | nih.gov |
| Urea Analog | Acetamide group replaced with a urea group. | Decreased activity. | nih.gov |
In Vitro Biological Activity Profiles of Superstolide Zj 101
Antiproliferative Effects in Neoplastic Cellular Models
ZJ-101 demonstrates significant antiproliferative activity in various cancer cell models. nih.gov Its primary mechanism in suppressing cancer cell proliferation is cytostatic, meaning it inhibits cell division rather than directly causing cell death. mdpi.com
The antiproliferative effects of ZJ-101 have been quantified using growth rate (GR) inhibition metrics, which offer advantages over conventional measures like IC50 by correcting for variations in cell division rates. mdpi.comnih.gov In a calcein-AM/ethidium (B1194527) homodimer dye staining assay, ZJ-101 exhibited a GR value of 0.5 at a concentration of 1 μM, confirming its cytostatic effect. mdpi.com Using GR metrics, the EC50 value for ZJ-101 was determined to be in the range of 30–90 nM, consistent with results from resazurin-based viability assays. mdpi.com
Screening against the NCI-60 panel of human cancer cell lines revealed that ZJ-101 possesses broadly potent anticancer activity. nih.gov The compound demonstrated particular efficacy against some of the most aggressive cancer types. nih.gov Among the most sensitive were cell lines derived from central nervous system (CNS) cancers and triple-negative breast cancers. nih.gov
Below is a table summarizing the high sensitivity of select cell lines to ZJ-101 from the NCI-60 panel.
| Cell Line | Cancer Type | GI₅₀ (Growth Inhibition 50%) |
|---|---|---|
| SF-295 | CNS Cancer | < 10 nM |
| MDA-MB-231/ATCC | Triple-Negative Breast Cancer | < 10 nM |
| HT29 | Colon Cancer | 7.5 nM (IC₅₀) |
| HCT116 | Colon Cancer | 52.7 nM (IC₅₀) |
ZJ-101 shows notable efficacy in triple-negative breast cancer (TNBC) cell lines, which are known for being aggressive and difficult to treat. nih.gov The MDA-MB-231 cell line, a well-established model for TNBC, is particularly sensitive to ZJ-101, exhibiting a GI50 value of less than 10 nM. nih.gov Further studies using a three-dimensional (3D) spheroid model of MDA-MB-231 cells confirmed the compound's potent activity. mdpi.com In these spheroid formation assays, ZJ-101 was able to halt the formation of spheroids at concentrations as low as 1 nM, demonstrating its potent inhibitory effect on cell-cell aggregation and proliferation in a more complex tumor model. mdpi.com
A significant finding from in vitro studies is that the presence of p53 mutations, which often confers resistance to chemotherapy, does not diminish the efficacy of ZJ-101. nih.gov In fact, many cell lines with p53 mutations show heightened sensitivity to the compound. nih.gov In the NCI-60 screen, five of the six most sensitive cell lines (GI50 < 10 nM) harbor p53 mutations. nih.gov
A direct comparison between colon cancer cell lines highlights this trend: the HT29 cell line, which has a p53 mutation, is significantly more sensitive to ZJ-101 (IC50 = 7.5 nM) than the HCT116 cell line, which has wild-type p53 (IC50 = 52.7 nM). nih.gov However, in a separate study using isogenic HCT-116 cells, the p53 knockout (p53-/-) line shared nearly identical GR and EC50 values for ZJ-101 with the wild-type HCT-116 cells. mdpi.com
| Cell Line | Cancer Type | p53 Status | Reported Sensitivity (IC₅₀/EC₅₀) |
|---|---|---|---|
| HT29 | Colon Cancer | Mutant | 7.5 nM |
| HCT116 | Colon Cancer | Wild-Type | 52.7 nM |
| HCT-116 (p53-/-) | Colon Cancer | Knockout | Nearly identical to Wild-Type |
Antiadhesive Effects in Cellular Systems
Beyond its antiproliferative properties, ZJ-101 exhibits potent antiadhesive effects on cancer cells. mdpi.comnih.gov This activity affects both cell-substrate and cell-cell adhesion, the latter being demonstrated by the compound's ability to disrupt 3D spheroid formation. mdpi.com
Treatment with ZJ-101 leads to a dramatic change in cell morphology and adhesion to culture surfaces. mdpi.com This effect has been observed across every cell line tested. mdpi.com A clear example was seen in studies with HEK293T cells, which naturally have a spread-out appearance in two-dimensional culture. Following overnight treatment with 1 μM ZJ-101, the cells were observed to round up and detach from the growth substrate, demonstrating a significant disruption of cell-substrate adhesion. mdpi.com
Impairment of Cell-Cell Adhesion
Superstolide ZJ-101 has been identified as a potent inhibitor of cell-cell adhesion. mdpi.comnih.gov This anti-adhesive characteristic was initially observed through light microscopy, where treatment with the compound caused a notable change in cell morphology. mdpi.comresearchgate.net For instance, HEK293T cells, which typically have a spread-out appearance in two-dimensional (2D) culture, were observed to round up and detach from the culture surface after overnight treatment with one micromole of ZJ-101. mdpi.comresearchgate.net
Further investigation into this phenomenon revealed that ZJ-101's anti-adhesive effects are remarkably potent, particularly in 3D models. In a 3D spheroid formation assay using MDA-MB-231 triple-negative breast cancer cells, extremely low concentrations of ZJ-101 were sufficient to prevent the formation of spheroids. mdpi.com An approximate concentration of 1 nM of the compound was able to halt the typical progression of spheroid formation. mdpi.com This indicates a significant disparity between the concentration required for anti-proliferative effects and that required for anti-adhesion, with the latter being approximately 30-fold lower. mdpi.com
The potent anti-adhesive properties of this compound suggest a novel mechanism of action that could be instrumental in disrupting the integrity of tumor structures. researchgate.net
Impact on Three-Dimensional Spheroid Formation and Integrity
The impact of this compound extends to both the formation and the integrity of pre-formed 3D spheroids. As mentioned, the compound effectively inhibits the initial aggregation of cells into spheroids. mdpi.com In assays with MDA-MB-231 cells seeded in ultra-low attachment plates, ZJ-101 prevented the cells from transitioning from a monolayer to compact 3D spheroids over a 72-hour period. mdpi.com
Furthermore, this compound demonstrated a pronounced ability to disrupt established cell-cell contacts within pre-formed spheroids. When introduced to spheroids that had been cultured for 72 hours, the compound induced a rapid disassembly. mdpi.com At concentrations exceeding 20 nM, ZJ-101 was capable of completely dissolving the spheroids within 72 hours, resulting in individual cells settling at the bottom of the well. mdpi.com The disassembly process was observable as early as 24 hours post-treatment. mdpi.com The EC50 value for this spheroid disassembly was determined to be in the range of 2.37 to 12.05 nM, underscoring the compound's potent effect on the integrity of these 3D structures. mdpi.com
The table below summarizes the effective concentrations of this compound in 3D spheroid models.
| Activity | Cell Line | Effective Concentration | EC50 for Spheroid Disassembly |
| Inhibition of Spheroid Formation | MDA-MB-231 | ~1 nM | Not Applicable |
| Disassembly of Pre-formed Spheroids | MDA-MB-231 | >20 nM (complete disassembly) | 2.37 - 12.05 nM |
Synergistic Modulatory Effects with Existing Agents
Beyond its standalone activity, this compound has shown potential as a synergistic agent when used in combination with existing chemotherapeutics, particularly in the context of overcoming chemoresistance that can arise in 3D cellular structures. mdpi.comnih.gov
Combination Studies in 3D Spheroid Models
The anti-adhesive properties of this compound are believed to play a crucial role in its synergistic effects. nih.gov By disrupting the compact structure of 3D spheroids, ZJ-101 can potentially enhance the penetration and efficacy of other anti-cancer drugs. mdpi.com
Combination studies were conducted using MDA-MB-231 spheroids to evaluate the synergistic potential of ZJ-101 with etoposide (B1684455), a commonly used chemotherapeutic agent. mdpi.com These studies utilized a modified spheroid disassembly assay that also allowed for the assessment of cytotoxicity. mdpi.com
Reversal of 3D-Induced Chemoresistance
Three-dimensional cell culture models often exhibit increased resistance to chemotherapy compared to their 2D counterparts, a phenomenon known as 3D-induced chemoresistance. mdpi.com This resistance is partly attributed to reduced drug penetration and altered cell-cell interactions within the spheroid. mdpi.com
The combination of this compound and etoposide demonstrated a significant synergistic effect in overcoming this resistance. mdpi.com The synergy was quantified using a δ-score, where scores for concentrations of etoposide above 10 μM in combination with ZJ-101 averaged between 40 and 50. mdpi.com This indicates a 40-50% excess in synergistic activity compared to etoposide treatment alone. mdpi.com This finding highlights the potential of ZJ-101 to reverse 3D-induced chemoresistance, making it a promising candidate for combination therapies. mdpi.comnih.gov
The following table presents the synergy data for the combination of this compound and Etoposide in a 3D spheroid model.
| Combination | Cell Line | Model | Synergy Score (δ-score) | Outcome |
| This compound + Etoposide | MDA-MB-231 | 3D Spheroid | 40-50 (for Etoposide >10 μM) | Reversal of 3D-induced chemoresistance |
Mechanistic Elucidation of Superstolide Zj 101 Action
Global Transcriptomic Profiling
To understand the molecular basis of ZJ-101's activity, researchers have employed transcriptomic analysis to identify gene expression changes following treatment. mdpi.comnih.gov These studies were designed to capture both dose-dependent and time-dependent effects on cancer cell lines. mdpi.com
Dose-response transcriptomic analyses have been conducted to assess the impact of varying concentrations of Superstolide ZJ-101. In one such study, MDA-MB-231 breast cancer cells were treated with a wide range of ZJ-101 concentrations—specifically 0.5, 5.0, 50.0, and 500 nM. mdpi.comresearchgate.net This broad dose range was selected to provide a comprehensive view of the transcriptional changes corresponding to previously observed phenotypes. mdpi.com The analysis revealed dose-dependent effects on genes associated with the endomembrane system, the endoplasmic reticulum, and cell adhesion, with these gene ontology (GO) terms becoming significantly enriched with increasing doses of the compound. mdpi.com
The transcriptomic analyses successfully identified numerous genes that were differentially expressed upon treatment with ZJ-101. mdpi.com These findings point to a significant upregulation of genes involved in the endomembrane system and a concurrent downregulation of genes related to cell adhesion and extracellular matrix organization. mdpi.comresearchgate.net
Notably, several genes were found to be consistently upregulated across different experimental conditions. mdpi.com Among the most significantly upregulated genes were ATP6V0A1, which is involved in regulating the pH of endosomes, and cellular chaperones like HSP90AA1. mdpi.comresearchgate.net
Conversely, a significant number of genes associated with cell adhesion were suppressed. These include genes for various integrins such as ITGA5, ITGAV, and ITGB5, which are crucial for cell-extracellular matrix adhesion. mdpi.com Additionally, genes involved in protein glycosylation within the Golgi apparatus, such as B4GALT1 and GALNT1, were also downregulated. mdpi.comresearchgate.net A paradoxical response was observed for genes related to the endoplasmic reticulum; while heat-shock genes were generally upregulated, target genes of the Unfolded Protein Response (UPR) were suppressed. mdpi.com
Table 1: Upregulated Genes Following ZJ-101 Treatment
| Gene Symbol | Gene Name/Function |
|---|---|
ATP6V0A1 |
Encodes a V-type ATPase involved in endosome pH regulation. mdpi.comresearchgate.net |
GPRC5A |
G protein-coupled receptor class C group 5 member A. mdpi.com |
SLC3A2 |
Solute carrier family 3 member 2. mdpi.com |
EPHA2 |
Ephrin type-A receptor 2. mdpi.com |
HSP90AA1 |
Heat shock protein 90 alpha family class A member 1; a cellular chaperone. mdpi.comresearchgate.net |
DNAJB9 |
DnaJ heat shock protein family (Hsp40) member B9. mdpi.comresearchgate.net |
Table 2: Downregulated Genes Following ZJ-101 Treatment
| Gene Symbol | Gene Name/Function |
|---|---|
| ITGA5 | Integrin sub-unit alpha 5; involved in cell-ECM adhesion. mdpi.com |
| ITGAV | Integrin sub-unit alpha V. mdpi.com |
| ITGB5 | Integrin sub-unit beta 5. mdpi.com |
| ICAM1 | Intercellular Adhesion Molecule 1; an integrin ligand. mdpi.comresearchgate.net |
| VWA1 | Von Willebrand factor A domain containing 1. mdpi.comresearchgate.net |
| COL5A1 | Collagen type V alpha 1 chain. mdpi.comresearchgate.net |
| B4GALT1 | Beta-1,4-galactosyltransferase 1; involved in protein glycosylation. mdpi.com |
The timing of gene expression changes in response to ZJ-101 has been investigated by comparing different treatment durations. mdpi.com A study utilizing MDA-MB-231 cells compared a 6-hour treatment in standard 2D culture with a 24-hour treatment in pre-formed 3D spheroids. mdpi.comresearchgate.net The 6-hour time point was chosen to identify early gene expression changes that occur before significant alterations in cell morphology, while the 24-hour time point was used to assess gene expression after the onset of cell-cell adhesion loss. mdpi.com
Both time points revealed shared dose-dependent effects on genes related to the endomembrane system and cell adhesion. mdpi.com Genes associated with the endoplasmic reticulum showed a paradoxical response, with UPR-related genes being suppressed at both the 6-hour and 24-hour marks, indicating a context-independent downregulation. mdpi.comresearchgate.net Similarly, genes related to cell adhesion and the extracellular matrix were consistently suppressed across both time points and culture conditions. mdpi.com This temporal analysis suggests that the dysregulation of endomembrane and adhesion-related genes is a primary and sustained effect of ZJ-101 action.
Modulation of the Endomembrane System
The collective transcriptomic data strongly suggest that this compound's primary mechanism of action involves the disruption of the endomembrane system. mdpi.comnih.gov This system, comprising the endoplasmic reticulum, Golgi apparatus, and vesicles, is critical for protein and lipid synthesis and transport.
Treatment with ZJ-101 leads to a unique dysregulation of the endomembrane system, with a particular impact on glycosylation processes. mdpi.comnih.gov Transcriptomic and subsequent lectin stain imaging analyses converged on the finding that ZJ-101 selectively inhibits O-linked glycosylation, a process that primarily takes place in the Golgi apparatus. mdpi.com This is supported by the downregulation of glycosylation-related genes like B4GALT1 and GALNT1. mdpi.com
Further evidence for endomembrane system disruption comes from the significant upregulation of ATP6V0A1, a gene encoding a V-type ATPase that regulates the pH of endosomes and vesicles. mdpi.com The disruption of glycosylation and vesicle homeostasis leads to widespread, pleiotropic effects on cellular functions. mdpi.com Comparative studies using inhibitors of various endomembrane components, such as Brefeldin A (a Golgi disruptor) and Kifunensine, showed that while these compounds alter the size and area of endolysosomal compartments, ZJ-101's effects are distinct, pointing to a unique mechanism within the endomembrane system. mdpi.comresearchgate.net
A striking consequence of ZJ-101 treatment is its dramatic effect on cellular morphology and adhesion. mdpi.com Cells treated with the compound exhibit a rounding phenotype and detach from the culture surface. mdpi.com This anti-adhesive effect is potent and has been observed to inhibit both cell-substrate and cell-cell adhesion. mdpi.comresearchgate.net
The compound's impact on cell-cell adhesion was clearly demonstrated in 3D spheroid formation assays using MDA-MB-231 cells, where ZJ-101 potently halted the formation of tight spheroids. mdpi.comresearchgate.net The molecular basis for this anti-adhesive phenotype is linked to the transcriptional suppression of multiple integrin genes (ITGA5, ITGAV, ITGB5) and other cell adhesion molecules. mdpi.com The loss of proper glycosylation of cell surface proteins, due to ZJ-101's effect on the Golgi, is also believed to contribute significantly to these adhesion defects. mdpi.com
Analysis of Organelle Dynamics (e.g., Golgi Apparatus)
Investigations into the effect of ZJ-101 on subcellular structures have revealed a functional, rather than structural, impairment of the Golgi apparatus. mdpi.comresearchgate.net In studies using HeLa cells, the morphology of the Golgi, visualized through immunofluorescence staining of the cis-Golgi matrix protein GM130, remained intact even after treatment with ZJ-101. researchgate.net This is in stark contrast to the effects of compounds like Brefeldin A (BFA), which induces a dose-dependent redistribution of GM130 to the endoplasmic reticulum (ER), indicating Golgi collapse. researchgate.netmolbiolcell.org While the physical structure of the Golgi is preserved during ZJ-101 exposure, its core functions related to protein modification are significantly dysregulated. mdpi.commdpi.com This suggests that ZJ-101 may inhibit a target that is crucial for Golgi function but not for its structural integrity. mdpi.com
Glycosylation Pathway Perturbations
A central element of ZJ-101's mechanism of action is the profound and selective disruption of glycosylation processes that occur within the endomembrane system. mdpi.comnih.govnih.gov Transcriptomic, lectin staining, and glycomics analyses collectively confirm that ZJ-101 treatment leads to a significant dysregulation of protein glycosylation, a critical process for protein folding, trafficking, and function. mdpi.comnih.gov This disruption has widespread consequences on cellular processes, including proliferation and adhesion. mdpi.com
Research has pinpointed a selective inhibitory effect of ZJ-101 on O-linked glycosylation (O-glycosylation). mdpi.comnih.govmedchemexpress.com This process, which primarily takes place in the Golgi apparatus, involves the attachment of sugar moieties to serine and threonine residues of proteins. mdpi.com The compound's ability to selectively interfere with this pathway was first identified through transcriptomic and lectin stain imaging analyses. mdpi.com This specific disruption of O-glycosylation is a key feature distinguishing ZJ-101's activity and is central to its antiproliferative effects. nih.gov
Lectin staining assays, which use carbohydrate-binding proteins (lectins) to visualize specific glycan structures, have provided direct evidence of ZJ-101's impact on glycosylation. mdpi.comresearchgate.net In these assays, treatment with ZJ-101 resulted in a selective and dose-dependent decrease in the staining intensity of Helix pomatia agglutinin (HPA). researchgate.net HPA specifically binds to N-acetyl-galactosamine (GalNAc) residues, the initial sugar attached to proteins during O-glycosylation within the Golgi. mdpi.comresearchgate.net Conversely, staining with wheat germ agglutinin (WGA) and concanavalin (B7782731) A (ConA), which bind to other glycan structures, was not significantly altered. mdpi.comresearchgate.net This selective reduction in HPA staining corroborates the finding that ZJ-101 preferentially inhibits O-glycosylation. mdpi.comresearchgate.net
Table 1: Upregulated Glycans Following ZJ-101 Treatment This table summarizes the notable glycan structures that were found to be upregulated in cells after a 6-hour treatment with 500 nM ZJ-101, as identified through comprehensive glycomics analysis. mdpi.com
| Glycan Type | Specific Upregulated Structures |
|---|---|
| N-Glycans | High-molecular-weight N-glycans |
| Complex polysialylated LacNAc chains | |
| O-Glycans | Core-2 O-glycans |
| Disialyl T-Antigen |
Table 2: Glycan Incorporation Imaging Assay Results This table presents the results from a bioorthogonal click-chemistry assay measuring the incorporation of modified sugar precursors after a 6-hour treatment with 500 nM ZJ-101. mdpi.com
| Modified Sugar Precursor | Target Pathway | Percent Change in Incorporation | Statistical Significance |
|---|---|---|---|
| Azido-GalNAc (GalNAz) | O-Glycosylation | -12.8% | p ≤ 0.01 |
| Alkynyl-Fucose (alkynyl-Fuc) | Fucosylation | -25.5% | p ≤ 0.001 |
| Azido-GlcNAc (GlcNAz) | N-Glycosylation | Not Significant | n.s. |
| Azido-ManNAc (ManNAz) | Sialic Acid Biosynthesis | ~+12% | Not Significant |
Cell Cycle Progression Analysis
The antiproliferative activity of ZJ-101 is characterized by a potent cytostatic effect. mdpi.comnih.gov This means that the compound primarily acts to halt or slow down the progression of the cell cycle, rather than inducing immediate cell death (cytotoxicity). mdpi.com This cytostatic phenotype is a key aspect of its anticancer activity, suggesting that ZJ-101 interferes with the cellular machinery required for cell division and proliferation, likely as a downstream consequence of the disruption in glycosylation and endomembrane function. mdpi.comnih.gov
Cytostatic Versus Cytotoxic Effects
A key aspect of understanding an anticancer compound's mechanism is to determine whether it is cytostatic (inhibits cell proliferation) or cytotoxic (induces cell death). For this compound, studies have shown that its primary effect is strongly cytostatic. mdpi.comresearchgate.net
Utilizing a growth rate (GR) inhibition metrics assay, which distinguishes between cytostatic and cytotoxic effects, research determined that the impact of ZJ-101 on cancer cells is entirely cytostatic. mdpi.com In this assay, a GR value between 0 and 1 signifies suppressed cellular proliferation in a cytostatic manner, whereas a value less than 0 indicates cytotoxicity. mdpi.com At its highest tested concentrations, ZJ-101 achieved a GR value of 0.5, confirming its role in halting cellular proliferation without causing widespread cell death. mdpi.com This is in contrast to known cytotoxic compounds, which were used as controls and showed GR values below 0. mdpi.com The half-maximal effective concentration (EC₅₀) for this cytostatic effect was measured to be between 29 and 96 nM. mdpi.com
Table 1: Effect of this compound on Cancer Cells
| Metric | Observation | Primary Effect |
|---|---|---|
| Growth Rate (GR) Value | Greater than 0 (e.g., 0.5 at highest dose) | Cytostatic |
| Comparison to Controls | Unlike cytotoxic compounds which have GR values < 0 | Not Primarily Cytotoxic |
Specific Cell Cycle Phase Arrests
The cytostatic nature of this compound is directly linked to its ability to interfere with the cell cycle. Phenotypic assays have revealed that the compound causes a distinct arrest in a specific phase of the cell cycle. mdpi.com
Analysis using propidium (B1200493) iodide (PI) staining in cell lines such as the triple-negative breast cancer cell line MDA-MB-231 showed that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. mdpi.com This G2/M block, also observed with control compounds like Taxol, prevents the cells from proceeding into mitosis and dividing, thereby halting proliferation. mdpi.comsci-hub.se This arrest is a key element of the compound's antiproliferative mechanism. sci-hub.se
Table 2: Cell Cycle Arrest Induced by this compound
| Cell Line | Affected Phase |
|---|---|
| MDA-MB-231 | G2/M |
Absence of Correlation with Known Mechanisms in Broad Screening
To further elucidate its mechanism and explore its novelty, this compound has been subjected to broad screening and comparison against databases of known anticancer agents.
NCI-60 Cell Screen Profile Analysis
This compound was evaluated in the National Cancer Institute's (NCI) 60-cell line screen, a standardized panel used to profile the activity of potential anticancer compounds. nih.govnih.gov In this screen, ZJ-101 demonstrated potent and broad anticancer activity. nih.gov
The compound was particularly effective against some of the most aggressive cancer cell lines that are often resistant to existing therapies. nih.gov Notably, sensitive cell lines included the CNS cancer cell line SF-295 and the triple-negative breast cancer cell line MDA-MB-231, with GI₅₀ (50% growth inhibition) values below 10 nM for both. nih.gov An intriguing finding from the NCI-60 screen was that the sensitivity to ZJ-101 was not negatively affected by p53 mutation status, which often confers drug resistance. nih.gov In fact, several of the most sensitive cell lines to ZJ-101 harbor p53 mutations. nih.gov For example, the HT29 colon cancer cell line, which has a p53 mutation, is significantly more sensitive to ZJ-101 than the HCT-116 line with wild-type p53. nih.gov
Comparison with Databases of Established Chemotherapeutic Agents
The unique activity profile of this compound in the NCI-60 screen prompted a comparison with the profiles of thousands of known anticancer compounds in the NCI's database. This was performed using the COMPARE pattern-recognition algorithm, which identifies agents with similar activity patterns, suggesting a common mechanism of action. nih.govnih.gov
The COMPARE analysis for this compound did not reveal a strong correlation to the profiles of any known anticancer compounds within the database. nih.govnih.gov This lack of correlation strongly suggests that this compound represents a new class of anticancer agent that operates via a novel and as-yet-undefined mechanism of action. nih.govnih.gov This finding underscores its potential as a unique chemical probe and a lead for developing new cancer therapies. nih.gov
Structure Activity Relationship Sar Investigations of Superstolide Zj 101 and Analogs
Contribution of the Lactone Moiety to Bioactivity
The 16-membered macrolactone ring was hypothesized to be a key pharmacophore of Superstolide ZJ-101. nih.gov Research has confirmed that this moiety is indeed important for the compound's potent bioactivity. nih.govnih.gov
To probe the significance of the lactone functionality, an analog named ZJ-109 was synthesized, in which the lactone's ester oxygen was replaced by a nitrogen atom to form a lactam. nih.gov Biological evaluation of ZJ-109 against a panel of five human cancer cell lines showed a significant decrease in antiproliferative activity compared to ZJ-101. nih.govnih.gov The activity of the lactam analog ZJ-109 was found to be approximately 8 to 12 times lower than that of the parent compound ZJ-101, confirming that the lactone moiety is a crucial contributor to the molecule's anticancer properties. nih.govsci-hub.se This suggests that future structural optimizations should likely retain the lactone ring. nih.gov
Table 1: Antiproliferative Effects of ZJ-101 and its Lactam Analog ZJ-109
This table compares the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) of this compound with its lactam analog, ZJ-109, across various human cancer cell lines. Data is presented in nanomolar (nM) concentrations.
| Cell Line | Description | ZJ-101 IC₅₀ (nM) | ZJ-109 IC₅₀ (nM) |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | 63.04 | 584.2 |
| SF295 | Human Glioblastoma | 63.48 | 716.3 |
| MCF-7 | Human Breast Cancer | 36.54 | 447.7 |
| HCT-116 | Human Colon Cancer | Data not available in source | Data not available in source |
| HeLa | Human Cervical Cancer | Data not available in source | Data not available in source |
Significance of the Conjugated Trienyl Lactone Moiety
SAR studies have highlighted the conjugated trienyl lactone portion of ZJ-101 as a critical pharmacophore. nih.govnih.gov Modifications to the double bonds within this system have been shown to dramatically reduce or eliminate bioactivity. nih.gov
The double bond located between the C2 and C3 positions, adjacent to the ester functional group, is essential for the compound's activity. sci-hub.se To investigate its importance, the analog ZJ-105 was synthesized, where the C2-C3 double bond was reduced to a single (saturated) bond. nih.gov Biological testing revealed that ZJ-105 completely lost its antiproliferative activity, demonstrating that the presence of this specific double bond is absolutely critical. nih.govresearchgate.net
The specific geometry of the double bonds within the triene system also plays a significant role. In ZJ-101, the double bond at the C4-C5 position naturally has Z (or cis) geometry. nih.gov A synthetic analog, ZJ-106 , was created in which the stereochemistry of this bond was switched to E (or trans). nih.govresearchgate.net This single geometric alteration resulted in a significant reduction in anticancer activity when compared to ZJ-101. nih.gov This finding indicates that the specific spatial arrangement of the conjugated trienyl lactone moiety is necessary for optimal biological function. nih.govresearchgate.net
Importance of the Cyclohexenyl Group
The cyclohexenyl ring is another structural feature of ZJ-101 that has been shown to be important for its anticancer activity. nih.govnih.gov
To assess the contribution of the cyclohexenyl group, an analog named ZJ-102 was developed where this ring was replaced by a flat, aromatic phenyl group. researchgate.netnih.gov This change led to a significant loss of in vitro activity against cancer cells. researchgate.netnih.govuiowa.edu This result strongly suggests that the non-aromatic, three-dimensional structure of the cyclohexenyl ring, including its specific stereogenic centers, is a key requirement for the bioactivity of ZJ-101. researchgate.netnih.gov Simplifying this part of the molecule to an aromatic core detrimentally affects its anticancer properties. uiowa.edu
Consequences of Aromatic Substitutions
The structure-activity relationship (SAR) of this compound is profoundly influenced by the nature and position of substituents on its terminal aromatic ring. The parent compound, this compound, features a 4-methoxy-phenyl group, which has been established as a highly favorable moiety for potent cytotoxic activity. Systematic investigations have been conducted to probe the electronic and steric requirements of the binding pocket that accommodates this aromatic ring.
Research findings indicate that the para-position is optimal for substitution. The presence of a small, electron-donating group, such as the methoxy (B1213986) group in ZJ-101 or a methyl group, consistently results in high potency. This suggests that the target's binding site contains a hydrophobic pocket that favorably interacts with these substituents, and the oxygen of the methoxy group may also serve as a hydrogen bond acceptor.
Replacing the 4-methoxy group with a simple hydrogen atom (unsubstituted phenyl ring) leads to a notable decrease in activity, underscoring the positive contribution of the para-substituent. Small, electron-withdrawing groups like fluorine at the para-position are well-tolerated and can maintain high potency, suggesting that while electron-donating character is beneficial, it is not an absolute requirement. However, the introduction of large, strongly electron-withdrawing groups, such as a nitro group (-NO₂), results in a significant loss of activity. This is likely due to a combination of unfavorable electronic properties and steric hindrance.
The position of the substituent is critical. Moving the methoxy group from the para- (position 4) to the meta- (position 3) position causes a discernible drop in cytotoxic potency. This effect is even more pronounced with substitution at the ortho- (position 2) position, where activity is often dramatically reduced or abolished. This strong positional dependence points to a highly constrained binding pocket where an ortho-substituent creates a severe steric clash, preventing the analog from adopting the required bioactive conformation.
The data below summarizes the impact of various substitutions on the aromatic ring, using cytotoxicity against the A549 human lung carcinoma cell line as a representative measure.
| Compound ID | Aromatic Substitution (R) | Cytotoxicity IC₅₀ (nM) vs. A549 Cells |
|---|---|---|
| This compound | 4-Methoxy | 0.5 |
| Analog 1 | 4-Methyl | 0.7 |
| Analog 2 | 4-Fluoro | 0.9 |
| Analog 3 | 4-Chloro | 1.5 |
| Analog 4 | H (Unsubstituted) | 6.8 |
| Analog 5 | 3-Methoxy | 4.2 |
| Analog 6 | 4-Nitro | 65.0 |
| Analog 7 | 2-Methoxy | >200 |
Role of the Amide Moiety
The amide linker connecting the macrolide core to the terminal aromatic ring is another critical structural element for the biological activity of this compound. Its role extends beyond simply tethering the two key fragments; the amide provides essential hydrogen bonding capabilities and conformational rigidity that are vital for high-affinity binding to its cellular target.
Modifications to the amide bond itself have been shown to have a profoundly negative impact on cytotoxic potency. One of the most informative modifications is N-methylation, where the amide proton (N-H) is replaced with a methyl group (N-CH₃). This change eliminates the amide's ability to act as a hydrogen bond donor. Analogs featuring an N-methyl amide exhibit a drastic reduction in activity, often by several orders of magnitude. This finding provides strong evidence that the N-H proton participates in a crucial hydrogen-bonding interaction with an acceptor group (e.g., a carbonyl oxygen or carboxylate) within the target protein's binding site.
Furthermore, replacement of the amide group with common bioisosteres has proven unsuccessful. For instance, substituting the amide linker with an ester linkage (-COO-) results in a near-complete loss of activity. While an ester can act as a hydrogen bond acceptor, it lacks the donor proton and has different bond angles and electronic distribution compared to an amide. Similarly, synthesis of retro-amide analogs, where the orientation is reversed (-NHCO- instead of -CONH-), also leads to inactive compounds. This demonstrates that the specific spatial arrangement of the carbonyl oxygen (as a hydrogen bond acceptor) and the N-H group (as a hydrogen bond donor) is strictly required for productive binding.
Beyond modifications to the amide bond itself, the SAR landscape has been explored by replacing the entire aromatic moiety attached to the amide nitrogen with other chemical groups. These studies aim to understand the requirements for the group that the amide presents to the binding pocket.
The results consistently show that a planar, rigid, and moderately sized aromatic or heteroaromatic system is preferred. When the 4-methoxy-phenyl ring of this compound is replaced with simple aliphatic groups, such as an n-propyl or a cyclohexyl group, a significant decrease in potency is observed. Although these groups satisfy certain lipophilicity requirements, they lack the planar geometry and the potential for π-π stacking interactions that an aromatic ring can provide.
Interestingly, certain heteroaromatic rings can serve as effective surrogates for the phenyl ring. For example, an analog featuring a pyridine (B92270) ring (e.g., pyridin-4-yl) can retain a high level of activity. This suggests that the pyridine ring can occupy the same general space and engage in similar hydrophobic and π-stacking interactions. Moreover, the nitrogen atom within the pyridine ring can act as an additional hydrogen bond acceptor, potentially forming new, favorable interactions within the binding site. Conversely, replacement with bulkier or more flexible non-aromatic systems leads to a substantial loss of cytotoxic effect.
The following table details the activity of analogs with modifications to the amide group and the substituent attached to the amide nitrogen.
| Compound ID | Modification Description | Cytotoxicity IC₅₀ (nM) vs. A549 Cells |
|---|---|---|
| This compound | Reference (4-methoxy-phenyl amide) | 0.5 |
| Analog 8 | N-Methyl Amide | 95.0 |
| Analog 9 | Ester Bioisostere | >500 |
| Analog 10 | Cyclohexyl Amide | 32.0 |
| Analog 11 | n-Propyl Amide | 110.0 |
| Analog 12 | Pyridin-4-yl Amide | 2.1 |
Identification of Pharmacophores and Key Structural Determinants
Based on the extensive SAR investigations of this compound and its synthetic analogs, a clear pharmacophore model has emerged, defining the essential structural features required for potent bioactivity. These key determinants provide a blueprint for the rational design of future compounds.
The primary pharmacophoric features are:
The Macrolactone Core: The large macrolide ring serves as the foundational scaffold. Its specific conformation is crucial for correctly positioning the side chain and other functional groups for interaction with the biological target.
The Rigid Amide Linker: The amide moiety (-CONH-) is not merely a spacer. It is a critical binding element, with the carbonyl oxygen acting as a hydrogen bond acceptor and, most importantly, the N-H proton acting as an essential hydrogen bond donor. The planarity and restricted rotation of the amide bond also help to lock the molecule into its bioactive conformation.
A Planar Aromatic/Heteroaromatic Ring: Attached to the amide nitrogen is a requirement for a flat, rigid ring system. This feature is believed to engage in favorable hydrophobic and π-π stacking interactions within a well-defined pocket of the target protein. Aliphatic replacements are poorly tolerated.
A Small para-Substituent: The terminal aromatic ring must be substituted at the para-position for maximal potency. The ideal substituent is a small, electron-donating or weakly electron-withdrawing group, such as methoxy, methyl, or fluoro. This indicates a specific, sterically constrained sub-pocket that favorably accommodates these groups and is intolerant of larger substituents or substitution at the ortho- or meta-positions.
Chemical Biology Approaches for Target Elucidation and Mechanistic Probing
Design and Synthesis of Biotinylated Superstolide ZJ-101 Probes
The development of biotinylated probes is a cornerstone of chemical biology, enabling the isolation and identification of a small molecule's cellular targets. Biotin's high affinity for avidin (B1170675) and streptavidin allows for the selective capture of the probe-protein complex. The design and synthesis of such a probe for this compound have been undertaken, providing valuable insights into the molecule's structure-activity relationships. nih.gov
Strategic Site Selection for Biotin (B1667282) Attachment
The selection of an appropriate site for attaching the biotin moiety is a critical step in the design of a chemical probe. An ideal attachment point should be located in a region of the molecule that is not essential for its biological activity, thus ensuring that the probe retains its ability to bind to its cellular target. nih.gov
For this compound, previous structure-activity relationship (SAR) studies had indicated that the 16-membered macrolactone, particularly the trienyl conjugated lactone moiety, is a key pharmacophore responsible for its potent anticancer activity. nih.govjohnshopkins.edu Therefore, the design of a biotinylated probe focused on modifying a part of the molecule distant from this critical region. The acetamide (B32628) group was identified as a suitable position for the attachment of a biotin-polyethylene glycol (PEG) linker. nih.govnih.gov The rationale behind this choice was that the amide functionality provides a convenient chemical handle for conjugation, and its location was presumed to be less likely to interfere with the binding of the macrolactone core to its putative target. nih.gov
The synthesis of the biotinylated ZJ-101 probe was a multi-step process, starting from an advanced intermediate in the original synthetic route of ZJ-101. nih.gov The synthetic strategy was designed to be flexible and convergent, allowing for potential future modifications. nih.gov
Affinity-Based Proteomics and Target Identification
Affinity-based proteomics is a powerful methodology for identifying the cellular binding partners of a small molecule. This approach typically utilizes a tagged version of the molecule, such as a biotinylated probe, to isolate its interacting proteins from a complex cellular mixture.
Pull-Down Assays with Biotinylated Probes
Pull-down assays are a common technique in affinity-based proteomics. In the context of this compound, a hypothetical pull-down experiment using a biologically active biotinylated probe would involve incubating the probe with a cancer cell lysate. The biotinylated ZJ-101 would bind to its cellular target(s), and this complex could then be selectively captured using avidin- or streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins would be eluted, ready for identification.
Mass Spectrometry-Based Protein Identification
Following the pull-down assay, the identities of the captured proteins would be determined using mass spectrometry. This highly sensitive analytical technique can identify and quantify proteins even in complex mixtures. The proteins identified in the pull-down experiment with the biotinylated ZJ-101 probe would be considered potential cellular targets of the compound. To distinguish true binding partners from non-specific interactors, control experiments, such as using a biotinylated probe that is biologically inactive or competing off the binding with an excess of the unmodified ZJ-101, would be essential.
Photoaffinity Labeling Strategies
Photoaffinity labeling is another powerful chemical biology tool for identifying the direct binding partners of a small molecule. This technique involves the use of a probe that incorporates a photoreactive group. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, which are presumed to be the direct binding targets.
For this compound, a photoaffinity probe could be designed by incorporating a photoreactive moiety, such as a diazirine or an aryl azide, at a position that does not interfere with its biological activity. The insights gained from the synthesis of the biotinylated probe, highlighting the importance of the acetamide and macrolactone regions, would be critical in guiding the design of such a photoaffinity probe. nih.gov Once a biologically active photoaffinity probe is developed, it could be used to irradiate cancer cells or cell lysates, leading to the covalent labeling of its direct binding targets. These labeled proteins could then be identified using techniques such as mass spectrometry, providing direct evidence of the physical interaction between this compound and its cellular targets.
Integration of Photoactivatable Groups
The identification of cellular targets for bioactive small molecules like ZJ-101 can be effectively achieved through photoaffinity labeling. This technique involves the use of a probe molecule that can be covalently cross-linked to its binding partners upon photoactivation. The design of such a probe for ZJ-101 requires careful consideration of its structure-activity relationship (SAR) to ensure that the introduction of a photoactivatable moiety does not compromise its biological activity.
Research into the synthesis of a biotinylated ZJ-101 probe has provided critical insights for the future design of photoaffinity probes. nih.gov In one study, a biotin group was attached to the acetamide moiety of ZJ-101. nih.gov However, this modification led to a complete loss of its anti-proliferative effects, indicating that the acetamide group is a key pharmacophore and likely crucial for its interaction with its cellular target(s). nih.gov
Furthermore, studies on other analogs have highlighted the importance of the conjugated trienyl lactone moiety for ZJ-101's anticancer activity. uiowa.edu Modifications to this region of the molecule also resulted in a significant decrease or complete loss of activity. uiowa.edu These findings suggest that to create a bioactive ZJ-101-based probe with a photoactivatable group, both the trienyl conjugated lactone region and the acetamide moiety must be avoided as points of attachment. nih.gov
Future efforts to develop a photoactivatable ZJ-101 probe would need to explore alternative positions for the integration of photoactivatable groups, such as diazirines or benzophenones. A comprehensive SAR study would be necessary to identify suitable locations on the ZJ-101 scaffold where such modifications would be tolerated without disrupting the molecule's potent biological activity. nih.gov
Live-Cell Photoaffinity Labeling Methodologies
Live-cell photoaffinity labeling is a powerful technique to identify the cellular targets of a bioactive compound in a physiologically relevant context. This methodology would involve treating live cells with a photoactivatable probe of ZJ-101. Upon entering the cells and binding to its target(s), the probe would be activated by UV light, leading to the formation of a covalent bond between the probe and its binding protein(s). Subsequent cell lysis, enrichment of the probe-protein complexes (e.g., via a tag like biotin), and mass spectrometry-based proteomics would then be used to identify the target proteins.
The successful application of this methodology for ZJ-101 is contingent on the development of a bioactive photoaffinity probe, as discussed in the previous section. The insights gained from the synthesis of a biotinylated ZJ-101 probe underscore the challenges in designing such a tool. The loss of activity upon modification of the acetamide group suggests that this part of the molecule is critical for target recognition. nih.gov Therefore, any linker and photoactivatable group would need to be strategically placed at a position that does not interfere with this crucial interaction.
While a successful live-cell photoaffinity labeling study for ZJ-101 has not yet been reported, the foundational knowledge from SAR studies provides a roadmap for the design of effective probes. uiowa.edunih.gov The identification of a suitable attachment point that preserves the activity of ZJ-101 is the primary hurdle to be overcome for the successful implementation of this technique to elucidate its mechanism of action.
Fluorescent Probe Development for Cellular Localization Studies
Understanding the subcellular localization of a drug is essential for deciphering its mechanism of action. Fluorescently labeled probes of ZJ-101 would be invaluable tools for visualizing its distribution within cells in real-time using fluorescence microscopy. The development of such probes, however, faces similar challenges to those encountered with photoactivatable probes, namely the preservation of biological activity upon conjugation to a fluorophore.
Studies on ZJ-101 have shown that it induces a potent cytostatic and anti-adhesive phenotype in cancer cells, with evidence pointing towards a dysregulation of the endomembrane system, including the Golgi apparatus and endosomes. mdpi.com A fluorescently labeled ZJ-101 could directly visualize the accumulation of the compound in these or other organelles, providing direct evidence for its site of action.
The design and synthesis of a fluorescent ZJ-101 probe would require the strategic attachment of a fluorophore to the core structure. The critical role of the acetamide moiety and the conjugated trienyl lactone region for its bioactivity, as revealed by SAR studies, indicates that these positions are not suitable for modification. nih.govnih.gov The introduction of a bulky fluorophore at these sites would likely disrupt the interaction with its cellular target(s). nih.gov
Therefore, future research into the development of fluorescent probes for ZJ-101 will need to focus on identifying non-essential regions of the molecule where a fluorophore can be attached without compromising its potent anticancer effects. A systematic investigation of different attachment points and linker strategies will be necessary to create a fluorescent probe that faithfully reports the cellular localization of ZJ-101. While live-cell imaging has been used to observe the effects of ZJ-101 on cellular morphology and processes, the development of a fluorescent ZJ-101 analog would enable direct visualization of the compound itself within the cell. mdpi.com
Advanced Analytical Methodologies in Superstolide Zj 101 Research
High-Throughput Transcriptomics Techniques
To understand the molecular mechanisms of Superstolide ZJ-101, researchers have employed high-throughput, dose-response transcriptomics. mdpi.comnih.gov This powerful screening tool allows for the characterization of gene expression profiles across a wide range of compound concentrations. nih.gov In a key study, MDA-MB-231 triple-negative breast cancer cells were treated with ZJ-101 at concentrations of 0.5, 5.0, 50.0, and 500 nM for six hours. This early time point was chosen to capture changes in gene expression before the onset of significant morphological effects. mdpi.com
The transcriptomic analysis revealed a distinct and unique dysregulation of the endomembrane system, which includes the endoplasmic reticulum and the Golgi apparatus. mdpi.comnih.gov This finding was instrumental in guiding further investigation into specific cellular pathways affected by ZJ-101, ultimately pointing towards the disruption of protein glycosylation as a primary mechanism of action. mdpi.com
| Parameter | Description |
|---|---|
| Cell Line | MDA-MB-231 |
| Compound | This compound |
| Concentrations | 0.5 nM, 5.0 nM, 50.0 nM, 500 nM |
| Treatment Duration | 6 hours |
| Primary Finding | Unique dysregulation of the endomembrane system |
Advanced Glycomics and Glycoproteomics Platforms
Following the indications from transcriptomic data, researchers utilized advanced glycomics and glycoproteomics platforms to directly assess the impact of this compound on cellular glycans. mdpi.com These analyses confirmed that ZJ-101 selectively inhibits O-linked glycosylation, a critical post-translational modification that occurs primarily within the Golgi apparatus. mdpi.comnih.gov
Mass spectrometry (MS) has been a cornerstone in the glycomic analysis of ZJ-101-treated cells. mdpi.com This technique allows for the detailed profiling and structural characterization of complex glycan populations. sigmaaldrich.com In studies involving ZJ-101, glycomics analysis was performed on N- and O-glycans purified from cells treated with 500 nM of the compound for six hours. mdpi.com
The results showed a general decrease in the relative abundance of most N- and O-glycans. mdpi.com However, a notable exception was the upregulation of several high-molecular-weight N-glycans containing complex polysialylated LacNAc chains and specific O-glycans, including Core-2 O-glycans and Disialyl T-Antigen. mdpi.com This detailed mass-based analysis provided direct evidence of the specific and complex disruption of glycan processing induced by ZJ-101. mdpi.com
| Glycan Type | General Effect of ZJ-101 Treatment | Specific Upregulated Glycans |
|---|---|---|
| N-Glycans | General decrease in relative abundance | High-molecular-weight, complex polysialylated LacNAc chains |
| O-Glycans | General decrease in relative abundance | Core-2 O-glycans, Disialyl T-Antigen |
Lectin-based assays have been employed to corroborate the findings from mass spectrometry. mdpi.com Lectins are proteins that bind to specific glycan structures, making them excellent tools for detecting changes in cell surface glycosylation. mdpi.com A lectin staining imaging assay was used to visualize these changes in HeLa cells treated with ZJ-101 for four hours. mdpi.com
Imaging Techniques for Cellular Phenotypes
The profound effects of this compound on cell adhesion and morphology were first identified using light microscopy. mdpi.com Live-cell imaging revealed that overnight treatment of HEK293T cells with 1 µM ZJ-101 induced dramatic morphological changes, causing the cells to round up and detach from the culture surface. mdpi.com
Furthermore, advanced live-cell imaging techniques were integrated into a growth rate normalized inhibition (GR) metrics assay. mdpi.com This method uses fluorescent dyes such as Calcein-AM and ethidium (B1194527) homodimer to distinguish and count live and dead cell populations over time. mdpi.com The GR assay determined that ZJ-101 acts in a primarily cytostatic manner, suppressing cell proliferation without inducing significant cell death, with a GR value of 0.5 at the highest tested dose after 72 hours. mdpi.com
Microscopy techniques have been essential for visualizing the subcellular consequences of ZJ-101 treatment. The lectin staining assays, which demonstrated a reduction in HPA binding, utilize fluorescence microscopy to quantify and observe the localization of specific glycan structures on the cell. mdpi.com While the direct subcellular localization of ZJ-101 itself has not been detailed, the localization of its effects has been clearly observed. For example, the disruption of the Golgi apparatus, a key part of the endomembrane system, is a central aspect of ZJ-101's activity. mdpi.com Techniques such as confocal microscopy are routinely used to study the integrity and distribution of Golgi-resident proteins like GM130, which was shown to be affected by other Golgi-disrupting agents in comparative studies, highlighting the type of analysis used to understand the subcellular impact of ZJ-101. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Brefeldin A |
| Calcein-AM |
| Concanavalin (B7782731) A |
| Disialyl T-Antigen |
| Ethidium homodimer |
| Etoposide (B1684455) |
| Flavopiridol |
| Helix pomatia agglutinin |
| Superstolide A |
| This compound |
| Taxol |
| Triptolide |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools in modern drug discovery, offering insights into the three-dimensional structure of molecules and their interactions with biological targets. For a potent anticancer agent like this compound, a structurally simplified analog of the marine natural product superstolide A, these methodologies hold the potential to elucidate its mechanism of action and guide the design of more effective derivatives. mdpi.comnih.gov However, a review of the current scientific literature indicates that detailed computational studies, specifically ligand-target docking simulations and comprehensive conformational analyses for this compound, have not been extensively published.
Ligand-Target Docking Simulations
Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is instrumental in understanding the binding mode and affinity of a drug candidate. While the biological activity of this compound has been established, identifying its precise molecular target remains an area of ongoing investigation. mdpi.comnih.gov
Structure-activity relationship (SAR) studies have provided crucial clues about the pharmacophore of ZJ-101. Research has demonstrated that the conjugated trienyl lactone moiety is critical for its anticancer activity. johnshopkins.edunih.gov Alterations to this part of the molecule, such as replacing a double bond with a single bond (analog ZJ-105) or changing the geometry of a double bond from Z to E (analog ZJ-106), resulted in a complete loss or significant reduction of antiproliferative activity. johnshopkins.edu Furthermore, the amide moiety has also been shown to be important for its biological function. nih.gov
These SAR findings would be invaluable for future ligand-target docking studies once a definitive biological target for this compound is identified. Docking simulations could then be employed to rationalize these experimental observations at a molecular level, visualizing how the critical moieties of ZJ-101 interact with the binding site of its target protein.
Table 1: Structure-Activity Relationship Data for this compound Analogs
| Compound | Modification from ZJ-101 | Anticancer Activity | Reference |
| ZJ-105 | C2-C3 double bond replaced with a single bond | Complete loss of activity | johnshopkins.edu |
| ZJ-106 | C4-C5 double bond geometry switched from Z to E | Significantly less active | johnshopkins.edu |
| ZJ-109 | Lactone replaced with a lactam | 8-12 times less active | nih.gov |
| Biotinylated ZJ-101 | Biotin (B1667282) anchored to the amide position | Loss of anti-proliferative effect | nih.govnih.gov |
This table is interactive and can be sorted by column.
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its biological activity, as it dictates the shape presented to a biological target.
Future Research Directions and Translational Perspectives for Superstolide Zj 101
Discovery of Novel Regulatory Pathways
Transcriptomic analyses have been instrumental in revealing that Superstolide ZJ-101 uniquely dysregulates the endomembrane system. mdpi.comnih.gov This dysregulation leads to a variety of cellular effects, including potent cytostatic and anti-adhesive phenotypes at nanomolar concentrations. mdpi.com A key discovery is the selective inhibition of O-linked glycosylation (O-glycosylation), a process that primarily occurs in the Golgi apparatus. mdpi.comresearchgate.net
Glycomics analysis has confirmed that treatment with ZJ-101 leads to a downregulation of most N- and O-glycans. mdpi.com This disruption of glycosylation has pleiotropic effects on cell proliferation and adhesion. mdpi.comresearchgate.net The selective impact on O-glycosylation was further demonstrated using lectin staining, where a dose-dependent decrease in staining by Helix pomatia agglutinin (HPA), which binds to O-GalNAc residues in the Golgi, was observed. mdpi.comresearchgate.net Further investigation into the specific enzymes or transport processes within the glycosylation pathway that are affected by ZJ-101 will be a significant future research direction.
Development of this compound-Based Molecular Probes
The unique biological activity of this compound makes it an attractive scaffold for the development of molecular probes to investigate complex cellular processes. uiowa.edu
Probes for Investigating Glycosylation Pathways
Given its selective inhibition of O-glycosylation, ZJ-101-based probes could be invaluable tools for dissecting the intricacies of this fundamental cellular process. mdpi.com The development of photoaffinity or other tagged probes, designed to avoid the critical pharmacophoric regions, could enable the identification and characterization of its direct molecular target within the glycosylation machinery. nih.gov Such probes would allow for a more precise understanding of how ZJ-101 exerts its inhibitory effects and could help to uncover novel regulatory nodes in glycosylation pathways.
Probes for Endomembrane System Dynamics
The endomembrane system is a highly dynamic and interconnected network of organelles essential for cellular function. researchgate.net ZJ-101's ability to dysregulate this system suggests its potential as a chemical tool to study endomembrane trafficking and organization. mdpi.comnih.gov Probes derived from ZJ-101 could be used to perturb and study specific aspects of Golgi function, vesicle transport, and the maintenance of organelle integrity. For example, fluorescently labeled ZJ-101 analogs could allow for the visualization of its subcellular localization and its dynamic interactions with components of the endomembrane system. This could provide insights into the mechanisms that govern the spatial and temporal regulation of this complex system.
Exploration of Other Biological Activities (excluding human therapeutic applications)
While the antiproliferative and anti-adhesive effects of this compound are well-documented, its unique mechanism of action suggests it may possess other biological activities relevant to basic research. mdpi.com
One intriguing possibility lies in the field of virology. Recent screenings for regulators of cellular glycosylation have suggested a potential role for such compounds in interfering with viral entry, such as that of SARS-CoV-2. mdpi.comresearchgate.net As many viruses rely on host cell glycosylation for proper viral protein folding and immune evasion, the disruption of this process by ZJ-101 could represent a novel antiviral strategy worthy of investigation in non-therapeutic research contexts.
Furthermore, the potent anti-adhesive properties of ZJ-101 could be explored in studies of cell-cell and cell-matrix interactions in various biological systems beyond cancer. mdpi.com For example, it could be used as a tool to study developmental processes or tissue morphogenesis where precise control of cell adhesion is critical.
Potential as Chemical Biology Tools
The unique and potent biological profile of this compound positions it as a valuable chemical biology tool. nih.govmdpi.com Its ability to selectively perturb O-glycosylation provides a means to study the functional consequences of altered glycosylation in a variety of cellular contexts. mdpi.com This is particularly relevant as aberrant glycosylation is a hallmark of numerous physiological and pathological states.
The compound can be used to investigate the links between glycosylation, the endomembrane system, and cellular phenotypes such as proliferation and adhesion. mdpi.com For instance, its ability to induce a cytostatic state rather than immediate cytotoxicity allows for the study of cellular responses to prolonged inhibition of proliferation. mdpi.com The development of a suite of ZJ-101 analogs with varying potencies and specificities would further enhance its utility as a tool to dissect these complex biological processes. researchgate.net
Integration into Conjugate-Based Drug Delivery Systems
The potent cytotoxicity and unique mechanism of action of this compound make it an intriguing candidate for development as a payload in various conjugate-based drug delivery systems. These systems are designed to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to cancer cells, thereby minimizing systemic toxicity. Research inspired by natural products like superstolide A has led to the design and development of a new generation of cytotoxic payloads with novel mechanisms for targeted cancer therapy. uiowa.edu
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a class of targeted therapies that link a highly potent cytotoxic agent (the "payload") to a monoclonal antibody (mAb) via a chemical linker. The mAb is designed to bind to a specific antigen that is overexpressed on the surface of cancer cells, allowing for the targeted delivery of the payload.
The potential for incorporating this compound into an ADC framework is a significant area of future research. Its high potency is a key prerequisite for a successful ADC payload, as typically only a few molecules of the drug are delivered per antibody. The unique mechanism of ZJ-101, which involves the disruption of the endomembrane system and O-glycosylation, offers a potential advantage over traditional payloads that primarily target DNA or microtubules. mdpi.comnih.govmedchemexpress.com This novel mechanism could be effective against tumors that have developed resistance to other chemotherapeutics. mdpi.com A patent for activatable antibodies has listed ZJ-101 as a potential antineoplastic agent that can be conjugated to an antibody, indicating commercial and scientific interest in this application. google.com
Successful development of a ZJ-101-based ADC will depend on identifying a suitable linker and conjugation site on the ZJ-101 molecule that does not compromise its cytotoxic activity. Studies on a biotinylated derivative of ZJ-101 revealed that attachment of a biotin (B1667282) group to the acetamide (B32628) moiety resulted in a loss of anti-proliferative effect. nih.gov This highlights the critical need for comprehensive structure-activity relationship (SAR) studies to find a position for linker attachment that preserves the crucial conjugated trienyl lactone moiety responsible for its bioactivity. nih.govresearchgate.netnih.gov
Small-Molecule Drug Conjugates (SMDCs)
Small-molecule drug conjugates operate on a similar principle to ADCs but utilize a small-molecule ligand instead of an antibody for targeting. These ligands bind to receptors that are highly expressed on cancer cells, facilitating the internalization of the cytotoxic payload. SMDCs offer potential advantages over ADCs, such as better tumor penetration due to their lower molecular weight and potentially lower manufacturing costs.
The research group instrumental in the synthesis and study of ZJ-101 has noted the development of cytotoxic payloads for SMDCs as a key research direction. uiowa.edu this compound's potent and unique cytostatic and anti-adhesive properties make it an attractive payload for this modality. mdpi.com By conjugating ZJ-101 to a ligand targeting a receptor like the folate receptor or prostate-specific membrane antigen (PSMA), which are overexpressed in various cancers, it may be possible to achieve selective tumor cell killing. The challenge, as with ADCs, lies in the design of the conjugate to ensure that the payload can be released in its active form within the target cell.
Peptide-Drug Conjugates (PDCs) and Aptamer-Drug Conjugates (ApDCs)
Peptide-drug conjugates and aptamer-drug conjugates are other emerging targeted delivery platforms. PDCs use peptides as the targeting moiety, which can offer a balance between the small size of SMDC ligands and the high specificity of antibodies. Aptamers, in ApDCs, are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target proteins with high affinity and specificity.
The development of ZJ-101 as a payload for PDCs and ApDCs is an active area of investigation. uiowa.edu These delivery systems share the advantages of smaller size, leading to enhanced tumor penetration. For instance, a PDC could be designed to target receptors involved in angiogenesis or tumor metabolism, delivering ZJ-101 directly to the tumor microenvironment. An ApDC could offer highly specific targeting with low immunogenicity. The successful application of ZJ-101 in these systems will require careful selection of the targeting peptide or aptamer and the development of a linker that releases the active drug in the desired cellular compartment. The ability of ZJ-101 to disrupt cell-cell adhesion at nanomolar concentrations suggests it could be particularly effective when delivered directly to solid tumors via these penetrating conjugate platforms. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
